3-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with a suitable carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide
- 3-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide
- 3-chloro-N-[2-(dimethylamino)-2-(pyridin-2-yl)ethyl]-1-benzothiophene-2-carboxamide
Uniqueness
3-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its analogs
Properties
Molecular Formula |
C17H17ClN2OS2 |
---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H17ClN2OS2/c1-20(2)12(14-8-5-9-22-14)10-19-17(21)16-15(18)11-6-3-4-7-13(11)23-16/h3-9,12H,10H2,1-2H3,(H,19,21) |
InChI Key |
WLIOYQNSHOJQQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C3=CC=CS3 |
Origin of Product |
United States |
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